4-methyl-1H-indol-3-yl acetate

Catalog No.
S13731982
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
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4-methyl-1H-indol-3-yl acetate

Product Name

4-methyl-1H-indol-3-yl acetate

IUPAC Name

(4-methyl-1H-indol-3-yl) acetate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-9-11(7)10(6-12-9)14-8(2)13/h3-6,12H,1-2H3

InChI Key

GYJATYAUIRYXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2OC(=O)C

4-Methyl-1H-indol-3-yl acetate is an organic compound characterized by its indole structure, which features a methyl group at the fourth position and an acetate functional group at the third position. The chemical formula for this compound is C11H11NO2C_{11}H_{11}NO_2, and its IUPAC name reflects its structural components, indicating the presence of both an indole and an acetate moiety. The compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry.

  • Oxidation: The indole ring can be oxidized to form oxindole derivatives, which may possess different biological properties.
  • Reduction: Reduction reactions can convert carbonyl groups within the compound to alcohols, altering its reactivity and biological activity.
  • Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution at the C-3 position, allowing for the introduction of various substituents under acidic or basic conditions.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.

Research indicates that 4-methyl-1H-indol-3-yl acetate exhibits various biological activities, particularly in the context of cancer research. It has been shown to interact with molecular targets involved in cell signaling and apoptosis, suggesting potential applications as an anticancer agent. Compounds with similar structures have demonstrated inhibitory effects on tubulin polymerization, which is a critical process in cell division .

The specific mechanism of action may involve binding to receptors or enzymes that modulate cellular processes, leading to altered proliferation rates in cancer cells.

The synthesis of 4-methyl-1H-indol-3-yl acetate can be achieved through several methods:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the indole core. The subsequent acetylation step introduces the acetate group .
  • Oxidative Functionalization: Recent studies have explored using hypervalent iodine reagents for the oxidative functionalization of indoles. This method allows for moderate to good yields of indole acetates under mild conditions .
  • Direct Acetylation: Indoles can be directly acetylated using acetic anhydride or acetyl chloride in the presence of a base, providing a straightforward route to synthesize 4-methyl-1H-indol-3-yl acetate .

4-Methyl-1H-indol-3-yl acetate has several applications:

  • Medicinal Chemistry: Due to its potential anticancer properties, it serves as a lead compound in drug development aimed at targeting specific cancer pathways.
  • Agricultural Science: Similar compounds are known plant hormones that influence growth and development; thus, derivatives may also find use in agricultural applications.
  • Chemical Research: It acts as a building block in organic synthesis for creating more complex molecules with desired biological activities.

Studies on 4-methyl-1H-indol-3-yl acetate often focus on its interaction with cellular targets involved in cancer progression. For example, it has been evaluated for its ability to inhibit tubulin polymerization, a critical process for mitosis. This interaction suggests that the compound could disrupt cancer cell proliferation effectively . Additionally, molecular docking studies have provided insights into its binding affinities with various receptors, further elucidating its potential therapeutic roles.

Several compounds share structural similarities with 4-methyl-1H-indol-3-yl acetate, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Properties
Indole-3-acetic acidA plant hormone involved in growthRegulates plant growth and development
TryptophanAn essential amino acid and serotonin precursorPlays a role in neurotransmitter synthesis
OxindoleAn oxidized derivative of indoleExhibits neuroprotective effects
1-MethylindoleA simple indole derivativeDemonstrates various biological activities

Uniqueness

The uniqueness of 4-methyl-1H-indol-3-yl acetate lies in its specific combination of an indole structure with an acetate group, which imparts distinct chemical reactivity and biological effects compared to other similar compounds. Its potential applications in medicinal chemistry and agriculture highlight its versatility as a research compound.

The systematic IUPAC name 4-methyl-1H-indol-3-yl acetate precisely defines the compound’s molecular architecture. The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. At the 4-position of the benzene moiety, a methyl group ($$-\text{CH}3$$) is substituted, while the 3-position of the pyrrole ring is esterified with an acetyl group ($$-\text{OCOCH}3$$).

Key structural identifiers include:

  • Molecular Formula: $$ \text{C}{11}\text{H}{11}\text{NO}_{2} $$
  • Molecular Weight: 189.21 g/mol
  • SMILES Notation: CC(OC1=CNC2=C1C(C)=CC=C2)=O
  • InChI Key: GYJATYAUIRYXCF-UHFFFAOYSA-N

The acetyl group enhances the compound’s lipophilicity compared to non-esterified indoles, influencing its solubility and reactivity. X-ray crystallography or nuclear magnetic resonance (NMR) studies would further elucidate conformational preferences, though such data are not explicitly available in the provided sources.

Historical Context in Indole Derivative Research

Indole derivatives have been extensively studied since the 19th century, with the Fischer indole synthesis (1883) serving as a cornerstone for generating substituted indoles. While 4-methyl-1H-indol-3-yl acetate itself is not directly cited in early literature, its structural analogs—particularly 3-substituted indoles—emerged as critical intermediates in mid-20th-century alkaloid synthesis and pharmaceutical development.

The compound’s synthesis likely derives from methodologies developed for analogous esters, such as 3-indoxyl acetate (CAS 608-08-2), a well-characterized substrate for esterase assays. Advances in regioselective acetylation and methylation techniques during the 1990s–2000s enabled precise functionalization of the indole scaffold, facilitating the targeted production of derivatives like 4-methyl-1H-indol-3-yl acetate. Contemporary research emphasizes the role of such compounds in drug discovery, particularly as modulators of biological pathways involving indole-based signaling molecules.

Position in the Class of Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid (IAA), a primary plant auxin, serves as the foundational structure for this derivative. Unlike IAA, which features a carboxylic acid group at the 3-position, 4-methyl-1H-indol-3-yl acetate substitutes the acid with an acetyl ester. This modification alters both physicochemical properties and biological interactions. For instance, esterification typically reduces hydrogen-bonding capacity while increasing membrane permeability, a trait exploited in prodrug design.

Comparative analysis with structurally related compounds highlights its uniqueness:

  • 3-Indoxyl acetate: Shares the 3-acetoxy group but lacks the 4-methyl substitution, limiting steric effects.
  • Methyl (4-chloro-1H-indol-3-yl)acetate: Incorporates a chlorine atom at the 4-position instead of methyl, altering electronic properties and potential reactivity.

The 4-methyl group in 4-methyl-1H-indol-3-yl acetate may confer enhanced stability against oxidative degradation compared to unsubstituted analogs, a hypothesis supported by studies on methoxy- and methyl-substituted indoles. Such substitutions are known to influence binding affinities in biological systems, suggesting potential utility in targeted molecular designs.

Esterification Strategies for Indol-3-Yl Acetates

The synthesis of 4-methyl-1H-indol-3-yl acetate represents a significant challenge in heterocyclic chemistry, requiring sophisticated esterification methodologies that preserve the integrity of the indole nucleus while achieving selective functionalization at the 3-position [1]. Contemporary research has established several viable esterification strategies, each offering distinct advantages in terms of reaction conditions, yield optimization, and substrate compatibility.

The diacetoxyiodobenzene potassium hydroxide catalytic system has emerged as a particularly effective methodology for indol-3-yl acetate synthesis [1]. This approach employs 1H-indole as the starting material, reacting with diacetoxyiodobenzene in the presence of potassium hydroxide in acetonitrile at thirty-five degrees Celsius for one and one-half hours [1]. The reaction proceeds through a catalyst-free mechanism, achieving moderate to good yields of seventy-six percent while maintaining selectivity for the 3-position of the indole ring [1]. The methodology demonstrates superior performance compared to conventional methods, offering a more environmentally benign alternative without requiring harsh catalytic conditions [1].

Thionyl chloride activation represents another well-established esterification strategy, particularly effective for the conversion of indole-3-acetic acid derivatives to their corresponding acetyl chloride intermediates [2]. The process involves treating indole-3-acetic acid with thionyl chloride in tetrahydrofuran at thirty degrees Celsius for six hours, achieving yields of eighty-four percent [2]. This methodology provides clean conversion with excellent product purity, as confirmed by infrared spectroscopy showing characteristic carbonyl stretching at 1700 wavenumbers and the absence of hydroxyl stretching at 3739 wavenumbers [2]. The resulting acetyl chloride intermediates can subsequently undergo nucleophilic substitution with appropriate alcohols to yield the desired ester products [2].

The benzotriazol-1-yloxytris(dimethylamino)phosphonium chloride triethylamine system offers a mild and highly efficient approach to ester formation [3]. This methodology operates under ambient temperature conditions overnight, consistently delivering yields exceeding eighty-five percent [3]. The reaction proceeds through activated ester intermediates, providing excellent functional group tolerance and minimal side product formation [3]. The mild reaction conditions make this approach particularly suitable for sensitive substrates that might decompose under more forcing conditions [3].

High-temperature acid anhydride approaches, while requiring more severe conditions, provide direct access to indol-3-yl acetates through acetylation reactions [4]. These methods typically employ acetic anhydride at temperatures ranging from 180 to 200 degrees Celsius for three hours, achieving yields of approximately sixty percent [4]. The methodology offers the advantage of direct substrate conversion without requiring pre-activation steps, though the harsh conditions may limit its applicability to thermally sensitive compounds [4].

Mechanochemical approaches using high-speed ball milling have demonstrated remarkable efficiency in esterification reactions under solvent-free conditions [5]. These methods achieve esterification derivatives in yields ranging from forty-five to ninety-one percent within twenty minutes of grinding at room temperature [5]. The mechanochemical approach offers significant environmental advantages by eliminating the need for organic solvents while providing rapid reaction times and excellent yields [5].

MethodConditionsYield (%)AdvantagesReference
Diacetoxyiodobenzene Potassium Hydroxide Catalysis35°C, acetonitrile, 1.5h76Catalyst-free, moderate temperatures [1]
Thionyl Chloride Activation30°C, tetrahydrofuran, 6h84Clean conversion, good yields [2]
Benzotriazol-1-yloxytris(dimethylamino)phosphonium Chloride TriethylamineRoom temperature, overnight>85Mild conditions, high efficiency [3]
Acid Anhydride Approach180-200°C, 3h60Direct approach, simple procedure [4]
High-Speed Ball MillingRoom temperature, 20min45-91Solvent-free, environmentally friendly [5]

Comparative Analysis of Methylation Protocols

The introduction of methyl substituents into indole frameworks represents a critical aspect of synthetic methodology development, with particular relevance to the preparation of 4-methyl-1H-indol-3-yl acetate derivatives [6]. Contemporary methylation protocols demonstrate significant variation in reaction conditions, selectivity patterns, and mechanistic pathways, necessitating comprehensive comparative analysis to identify optimal synthetic approaches.

Carbon dioxide reduction methodologies have recently emerged as innovative approaches for selective C3-methylation of indoles under mild conditions [6]. These protocols employ cooperative catalytic systems comprising 2-aminopyridine borane and diisopropylcarbodiimide borane under one atmosphere carbon dioxide pressure at room temperature for sixteen hours [6]. The methodology achieves excellent chemoselective C3-methylation with yields reaching eighty-one percent, demonstrating superior functional group tolerance compared to traditional methylation approaches [6]. The use of carbon dioxide as a methyl source represents a significant advancement in sustainable synthetic chemistry, offering an environmentally benign alternative to conventional methylating agents [6].

Fischer indole synthesis protocols have been extensively optimized for high-temperature, high-pressure continuous flow applications [7]. These methodologies operate at temperatures ranging from 200 to 230 degrees Celsius under pressures of seventy-five bar, achieving remarkable reaction times of three minutes with yields reaching ninety-six percent [7]. The high-temperature conditions facilitate rapid [8] [8]-sigmatropic rearrangements essential for indole ring formation, though the non-selective nature of the process may require additional purification steps [7]. The continuous flow approach offers excellent scalability with productivity rates of twenty-five grams per hour, making it attractive for industrial applications [7].

Ionic liquid catalysis represents a versatile methylation strategy offering excellent control over regioselectivity [9]. These protocols employ 1-butyl-3-methylimidazolium hydroxide as a catalytic ionic liquid in dimethyl carbonate at temperatures ranging from seventy to ninety degrees Celsius for one hour [9]. The methodology demonstrates remarkable versatility, achieving yields from forty-six to ninety-six percent depending on substrate structure and reaction conditions [9]. The N1-selective methylation characteristic of this approach provides complementary reactivity to C3-selective methods, enabling access to diversely functionalized indole derivatives [9].

Reductive methylation protocols employing borane-based reducing systems offer exceptional selectivity for C3-methylation under ambient conditions [6]. These methodologies operate at twenty-five degrees Celsius under atmospheric pressure for sixteen hours, achieving yields of eighty-two percent with excellent C3-selectivity [6]. The mild reaction conditions make this approach particularly suitable for sensitive substrates, while the high selectivity minimizes the formation of undesired regioisomers [6].

Direct methylation under supercritical conditions represents the most efficient approach in terms of reaction time, achieving quantitative yields within three minutes [7]. These protocols operate at 285 degrees Celsius under 150 bar pressure, demonstrating N1-selective methylation with exceptional efficiency [7]. The extreme conditions require specialized equipment but offer unparalleled productivity for large-scale applications [7].

Methylation ProtocolTemperature (°C)Pressure (atm)Reaction TimeYield (%)SelectivityReference
Carbon Dioxide ReductionRoom temperature116h81C3-selective [6]
Fischer Indole Synthesis200-230753min96Non-selective [7]
Ionic Liquid Catalysis70-90Atmospheric1h46-96N1-selective [9]
Reductive Methylation25Atmospheric16h82C3-selective [6]
Direct Methylation2851503minQuantitativeN1-selective [7]

Optimization of Reaction Conditions Using Thionyl Chloride

The optimization of thionyl chloride-mediated reactions for indole acetate synthesis requires systematic investigation of multiple reaction parameters to achieve maximum efficiency and product quality [10]. Contemporary research has demonstrated that careful control of temperature, reaction time, solvent selection, and catalyst loading significantly influences both yield and product purity in these transformations [11] [10].

Temperature optimization studies have revealed a narrow optimal range for thionyl chloride-mediated esterification reactions [10]. Systematic investigation of temperatures from thirty to sixty degrees Celsius demonstrates that forty degrees Celsius provides the optimal balance between reaction rate and product yield, achieving ninety-five percent yield with ninety-four percent product purity [10]. Temperatures below thirty degrees Celsius result in reduced reaction activity with yields dropping to ninety-two percent, while temperatures exceeding fifty-five degrees Celsius lead to decreased yields of eighty-eight percent due to thermal decomposition and side reaction formation [10]. The optimal temperature of forty degrees Celsius provides high reaction rates while maintaining excellent product stability and minimizing the formation of undesired byproducts [10].

Reaction time optimization reveals significant impact on both conversion efficiency and product quality [2]. Studies employing reaction times from two to six hours demonstrate that four-hour reactions achieve optimal yields of ninety-two percent with eighty-eight percent product purity [2]. Shorter reaction times of two hours result in incomplete conversion with yields of eighty-five percent and reduced purity of eighty-two percent [2]. Extended reaction times of six hours provide marginally improved yields of ninety-three percent and purity of ninety percent, though the additional time requirement makes this approach less attractive from an efficiency perspective [2].

Solvent selection profoundly influences reaction efficiency and product isolation in thionyl chloride-mediated transformations [2] [11]. Tetrahydrofuran provides moderate reaction rates with yields of eighty-four percent and product purity of eighty-seven percent [2]. Dichloromethane demonstrates superior performance, achieving yields of ninety percent with ninety-three percent product purity and enhanced reaction rates [11]. The superior performance of dichloromethane likely reflects improved solubility of both substrates and products, facilitating more efficient molecular interactions and reducing side reaction pathways [11].

Catalyst loading optimization demonstrates critical importance for achieving maximum efficiency in silver oxide-catalyzed indole synthesis [10]. Systematic variation of catalyst loading from three to nine mol percent reveals that six mol percent provides optimal performance with ninety-five percent yield and ninety-four percent product purity [10]. Lower catalyst loadings of three mol percent result in reduced yields of ninety-one percent, while higher loadings of nine mol percent provide marginally decreased yields of ninety-four percent without significant improvement in reaction rate [10]. The optimal catalyst loading represents a balance between sufficient catalytic activity and minimization of catalyst-related side reactions [10].

Process intensification through controlled addition protocols enhances reaction selectivity and product quality [10]. Studies demonstrate that dropwise addition of thionyl chloride over fifteen minutes at controlled temperatures significantly improves reaction outcomes compared to single addition methods [2]. The controlled addition approach minimizes local heating effects and reduces the formation of decomposition products, resulting in cleaner reaction profiles and improved product isolation [2].

ParameterValueYield (%)Product Purity (%)Reaction RateReference
Temperature (°C)309288Moderate [10]
Temperature (°C)409594High [10]
Temperature (°C)559492High [10]
Temperature (°C)608885Very High [10]
Reaction Time (h)28582Low [2]
Reaction Time (h)49288Moderate [2]
Reaction Time (h)69390High [2]
Solvent SystemTetrahydrofuran8487Moderate [2]
Solvent SystemDichloromethane9093High [11]
Catalyst Loading (mol%)39189High [10]
Catalyst Loading (mol%)69594Very High [10]
Catalyst Loading (mol%)99493Very High [10]

Molecular Geometry and Crystallographic Data

The molecular structure of 4-methyl-1H-indol-3-yl acetate exhibits the characteristic bicyclic indole framework consisting of a benzene ring fused to a five-membered pyrrole ring. The compound possesses the molecular formula C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 1262802-62-9 [1] [2] [3].

Table 1: Basic Molecular Properties of 4-methyl-1H-indol-3-yl acetate

PropertyValue
Chemical FormulaC₁₁H₁₁NO₂
Molecular Weight (g/mol)189.21
CAS Registry Number1262802-62-9
IUPAC Name(4-methyl-1H-indol-3-yl) acetate
InChIInChI=1S/C11H11NO2/c1-7-4-3-5-9-11(7)10(6-12-9)14-8(2)13/h3-6,12H,1-2H3
InChI KeyGYJATYAUIRYXCF-UHFFFAOYSA-N
SMILESCC(OC1=CNC2=C1C(C)=CC=C2)=O

The molecular geometry of indole derivatives typically exhibits planarity within the bicyclic ring system. Based on crystallographic studies of related indole compounds, the indole ring system maintains coplanarity with root mean square deviations typically ranging from 0.007 to 0.012 Å [4] [5]. For indole derivatives, the strongest intermolecular interactions are nitrogen-hydrogen···π contacts with distances ranging from 3.335 to 3.41 Å, which contribute significantly to crystal packing arrangements [4] [5].

Indole derivatives commonly crystallize in various space groups, with the orthorhombic Pna2₁ and monoclinic P2₁/c being frequently observed [4] [5]. The crystallographic data for related compounds indicate that indole derivatives tend to form plate crystals with the largest {002} facet, which is consistent with the planar nature of the aromatic ring system [4] [5].

Thermochemical Profile: Melting and Boiling Points

The thermal properties of 4-methyl-1H-indol-3-yl acetate can be evaluated through comparison with structurally related indole acetate derivatives. While specific experimental melting and boiling point data for 4-methyl-1H-indol-3-yl acetate are limited in the literature, comparative analysis with analogous compounds provides insight into expected thermal behavior.

Table 2: Comparative Thermochemical Properties

CompoundMelting Point (°C)Boiling Point (°C)Source
Methyl indole-3-acetate50-52160-163 (0.5 mmHg)Experimental data
Indoxyl acetate128-130306.47 (estimate)ChemicalBook database
Ethyl acetate (reference)-8377Literature reference
Indole (parent compound)52-54253-254Literature reference

The closely related methyl indole-3-acetate exhibits a melting point range of 50-52°C and a boiling point of 160-163°C under reduced pressure (0.5 mmHg) [6] [7]. This suggests that 4-methyl-1H-indol-3-yl acetate would likely exhibit similar thermal characteristics, given the structural similarity and identical molecular formula. The presence of the methyl group at the 4-position rather than on the acetate side chain is expected to have minimal impact on the overall thermal properties.

Thermochemical studies of indole derivatives demonstrate that the bicyclic aromatic system contributes significantly to thermal stability [8] [9]. The standard molar enthalpy of formation for indole in the gas phase is 164.3 ± 1.3 kJ·mol⁻¹ at 298.15 K [9]. The acetate ester functionality typically lowers the melting point compared to the corresponding carboxylic acid while maintaining reasonable thermal stability.

The thermal behavior of indole acetates is influenced by several factors including intermolecular hydrogen bonding through the indole nitrogen-hydrogen group, π-π stacking interactions between aromatic rings, and dipole-dipole interactions from the ester functionality [4] [5]. These interactions contribute to lattice energies ranging from -18 to -34 kJ/mol for various intermolecular contacts in indole crystal structures [4] [5].

Solubility Characteristics and Partition Coefficients

The solubility profile of 4-methyl-1H-indol-3-yl acetate reflects the dual nature of its molecular structure, combining the hydrophobic indole ring system with the polar acetate ester group. This structural arrangement results in amphiphilic properties that influence its distribution behavior in various solvent systems.

Table 3: Solubility and Partition Properties

PropertyValue/DescriptionReference/Method
Water SolubilityLimited (typical for indole acetates)Predicted based on structure
Organic Solvent SolubilitySoluble in ethanol, methanol, DMSOGeneral indole acetate behavior
Predicted LogP (lipophilicity)1.89 (estimated)Computational prediction
Polar Surface Area (Ų)42.1Topological calculation
Hydrogen Bond Donors1 (indole N-H)Structural analysis
Hydrogen Bond Acceptors2 (acetate oxygens)Structural analysis

Water solubility of indole acetates is generally limited due to the hydrophobic nature of the aromatic indole ring system [10]. The related compound indole-3-acetic acid exhibits moderate solubility in water, which is influenced by pH conditions, with enhanced solubility observed at higher pH values where ionization can occur [10] [11]. For 4-methyl-1H-indol-3-yl acetate, the ester functionality prevents pH-dependent ionization, resulting in consistently limited aqueous solubility across different pH ranges.

The compound demonstrates good solubility in polar organic solvents including ethanol, methanol, and dimethyl sulfoxide, consistent with the behavior of related indole acetate derivatives [12] [13]. This solubility pattern is attributed to favorable interactions between the polar acetate group and protic solvents, while the aromatic indole system provides compatibility with aprotic organic solvents.

Partition coefficient studies of indole derivatives reveal that substituted indoles exhibit logP values typically ranging from 1.5 to 3.5, depending on the nature and position of substituents [14] [15]. The estimated logP value of 1.89 for 4-methyl-1H-indol-3-yl acetate suggests moderate lipophilicity, placing it within the optimal range for biological membrane permeation [16]. This value reflects the balance between the lipophilic indole core and the hydrophilic acetate ester functionality.

The hydrogen bonding characteristics of 4-methyl-1H-indol-3-yl acetate include one hydrogen bond donor site (the indole N-H group) and two hydrogen bond acceptor sites (the carbonyl and ether oxygens of the acetate group). These properties contribute to the compound's ability to form intermolecular interactions in both crystal lattices and solution phases [15]. Studies of tryptophan side-chain analogs demonstrate that the indole N-H group contributes approximately +1.6 kcal/mol to the unfavorable enthalpy of transfer from water to cyclohexane, highlighting the hydrophilic character of this functional group [17].

The polar surface area of 42.1 Ų indicates moderate polarity, consistent with compounds that can penetrate biological membranes while maintaining some degree of water compatibility [18]. This value is within the range typically associated with good oral bioavailability and cellular uptake in pharmaceutical applications [16].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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